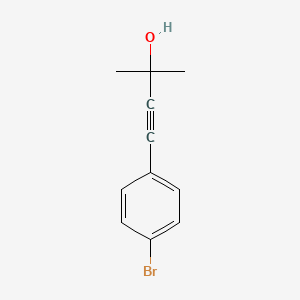

4-溴-7-甲基-2,3-二氢-1H-茚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is a brominated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of a bromine atom and a methyl group attached to a dihydro-indenone structure. Although none of the provided papers directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is often achieved through direct bromination or via precursor molecules that are subsequently modified. For instance, paper describes the synthesis of brominated bi-1H-indene diones from a precursor dione through substitution of hydrogen atoms with bromine. Similarly, paper discusses the synthesis of brominated indazole diones via a 1,3-dipolar cycloaddition followed by a bromination step. These methods suggest that the synthesis of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" could potentially be carried out through analogous strategies, involving the appropriate precursors and bromination reactions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be significantly influenced by the presence of bromine atoms. For example, the crystal structure analysis in paper reveals that bromine atoms can induce non-classical hydrogen bonds and π-π interactions, which could also be relevant for the molecular structure of "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one". The steric and electronic effects of the bromine atom may lead to distinct conformations and crystal packing, as seen in the compounds studied in papers and .

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group. The papers do not provide specific reactions for "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one", but based on the reactivity of similar compounds in papers and , it can be inferred that this compound may also undergo reactions that introduce new functional groups or form new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can vary widely depending on their specific structure. The papers suggest that bromination can affect properties such as photochromism and photomagnetism , as well as the solid-state structure and intermolecular interactions . The compound "4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one" is likely to have a high molecular weight and density due to the presence of a heavy bromine atom, and its solubility and melting point could be influenced by the specific arrangement of the substituents on the heterocyclic core.

科学研究应用

1. Synthesis of Indole Derivatives

- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

- Methods of Application: The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .

- Results or Outcomes: The synthesis of indole derivatives has led to the development of biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders .

2. Synthesis of Coumarin Heterocycles

- Application Summary: Coumarins are valuable types of oxygen-containing heterocycles widely found in nature. They have been routinely employed as herbal medicines since early ages .

- Methods of Application: The synthesis of coumarin systems has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

- Results or Outcomes: Coumarins have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

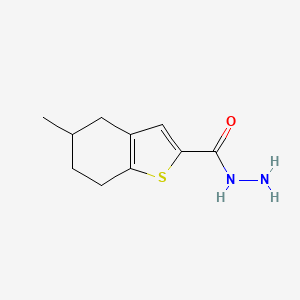

IUPAC Name |

4-bromo-7-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKRLSMUSWQION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408331 |

Source

|

| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |

CAS RN |

90772-52-4 |

Source

|

| Record name | 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)